molecular formula C40H52O4 B3319485 Astaxanthin, (9Z)- CAS No. 113085-04-4

Astaxanthin, (9Z)-

Cat. No.: B3319485
CAS No.: 113085-04-4
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-QHKQXWLXSA-N
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Description

Astaxanthin, (9Z)-, is a naturally occurring carotenoid pigment known for its vibrant red-orange color. It is a member of the xanthophyll family and is found in various marine organisms such as microalgae, yeast, salmon, trout, krill, shrimp, crayfish, and crustaceans. Astaxanthin is renowned for its potent antioxidant properties, which surpass those of other carotenoids like beta-carotene, lutein, and zeaxanthin .

Mechanism of Action

Target of Action

Astaxanthin primarily targets interleukin-6 (IL-6) , a key inflammatory factor . IL-6 plays a crucial role in the inflammatory response and is often escalated in conditions of oxidative stress and inflammation . By targeting IL-6, Astaxanthin can effectively alleviate inflammation and oxidative stress .

Mode of Action

Astaxanthin interacts with its targets through antioxidant mechanisms. It inhibits the translocation and activation of NF-κB , a protein complex that controls the transcription of DNA and cytokine production . Astaxanthin also activates p53 and inhibits STAT3 , thereby protecting against cell damage and reducing injury from inflammatory cytokines .

Biochemical Pathways

Astaxanthin affects several biochemical pathways. It inhibits the NF-κB pathway, mitigating the production of inflammatory factors . It also influences the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis . The modulation of these pathways helps Astaxanthin exert its anti-inflammatory and antioxidant effects .

Pharmacokinetics

Astaxanthin exhibits dose-dependent pharmacokinetics following intravenous administration due to the saturable hepatic metabolism of the compound . Its pharmacokinetics are dose-independent following oral administration . The compound’s absorption follows the flip-flop model, and it undergoes significant first-pass metabolism, with hepatic and gastrointestinal first-pass extraction ratios of approximately 0.490 and 0.901, respectively .

Result of Action

Astaxanthin’s action results in significant anti-inflammatory and antioxidant effects. It alleviates oxidative stress, facilitates cellular repair, and attenuates inflammation . It also exhibits protective effects against cell damage and reduces injury from inflammatory cytokines . Furthermore, Astaxanthin has been found to have higher antioxidant activity than other isomers in various assays .

Action Environment

Environmental factors can influence the action of Astaxanthin. For instance, light exposure can induce the isomerization process of Astaxanthin, leading to changes in its isomeric distribution . Moreover, the stability of Astaxanthin isomers varies with pH, suggesting that they may be converted after passing the gastric phase in vivo .

Biochemical Analysis

Biochemical Properties

Astaxanthin, (9Z)-, plays a significant role in biochemical reactions. It is synthesized via two distinct pathways involving various enzymes, proteins, and other biomolecules . The interactions between astaxanthin biosynthesis and photosynthesis, fatty acid biosynthesis, and enzymatic defense systems have been described . These interactions contribute to the organism’s defense mechanisms against photooxidative stress .

Cellular Effects

Astaxanthin, (9Z)-, has been shown to have a variety of effects on cells. It is effective in maintaining cellular redox homeostasis, as seen in the antioxidant enzyme activities . It has been found to reduce the secretion and gene expression of the pro-inflammatory cytokine IL-8 in Caco-2 cells treated with H2O2 . Furthermore, it has been shown to have a protective effect against oxidative stress .

Molecular Mechanism

Astaxanthin, (9Z)-, exerts its effects at the molecular level through several mechanisms. It has been shown to scavenge radicals, trigger the Nrf2-induced activation of the antioxidant system, and suppress the activation of the NF-κB and mitogen-activated protein kinase pathways . It also helps prolong the life of worms by regulating AGE-1 in the insulin signaling pathway, promoting the transport of DAF-16 into the nucleus, and then up-regulating the expression level of DAF-16’s downstream proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Astaxanthin, (9Z)-, have been observed to change over time. An adaptive laboratory evolution (ALE) strategy resulted in significant increases in cell growth and astaxanthin production in fed-batch fermentation . This indicates that Astaxanthin, (9Z)-, has a stable and long-term effect on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Astaxanthin, (9Z)-, vary with different dosages. For example, in laying hens, moderate dose dietary supplementation of astaxanthin resulted in significant increases in egg yolk color and general health status of the hens . High dose supplementation presented positive effects on the coloration and enrichment of egg yolk and the health status of laying hens with no significant difference with the moderate doses to some extents .

Metabolic Pathways

Astaxanthin, (9Z)-, is involved in several metabolic pathways. It is primarily biosynthesized by microalgae, phytoplankton, yeast, and bacteria . The metabolic carbon flow converging in astaxanthin biosynthesis has been analyzed, and it has been found that astaxanthin helps prolong the life of worms by regulating AGE-1 in the insulin signaling pathway .

Transport and Distribution

Astaxanthin, (9Z)-, is transported and distributed within cells and tissues. It has been shown that the trans-cis isomerization of all-E-astaxanthin and the cis-trans isomerization of Z-astaxanthins could happen both during in vitro gastrointestinal digestion and cellular uptake processes .

Subcellular Localization

Astaxanthin, (9Z)-, is localized in specific compartments or organelles within the cell. It has been found that the productivity of both β-ionone synthesis by β-carotene cleavage dioxygenase PhCCD1 and astaxanthin synthesis by β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ) benefited from controlling enzyme localization to the E. coli cell membrane via a GlpF protein fusion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Astaxanthin can be synthesized through chemical and biological methods. The chemical synthesis involves the Wittig reaction, where the key intermediate, 3,3’-dihydroxy-beta-carotene-4,4’-dione, is formed. This intermediate undergoes further reactions to produce astaxanthin. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production of astaxanthin primarily relies on the cultivation of microalgae, specifically Haematococcus pluvialis. The microalgae are grown under controlled conditions, including exposure to high light intensity and nutrient stress, to induce the production of astaxanthin. The harvested biomass is then processed to extract astaxanthin using solvents like ethanol or supercritical carbon dioxide .

Chemical Reactions Analysis

Types of Reactions

Astaxanthin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Astaxanthin is renowned for its exceptional antioxidant capabilities, which are significantly higher than those of other carotenoids. Research indicates that astaxanthin can scavenge free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress. This property is particularly beneficial in the following areas:

  • Food Preservation : Astaxanthin is used as a natural antioxidant in food products to enhance stability and shelf life. Its incorporation into emulsions and microcapsules has shown improved bioavailability and protection against degradation due to light and heat .
  • Health Supplements : Clinical trials have demonstrated that astaxanthin supplementation can reduce oxidative stress in humans, potentially benefiting conditions related to aging and chronic diseases .

Skin Health

Astaxanthin has been extensively studied for its effects on skin health:

  • Anti-Aging Effects : Studies indicate that astaxanthin can improve skin moisture levels, reduce wrinkles, and protect against UV-induced damage. A clinical trial showed significant improvements in skin elasticity and moisture content among participants taking astaxanthin supplements .
  • Photoprotection : Research supports the use of astaxanthin for protecting skin from photoaging by mitigating oxidative damage from UV exposure .

Sports Nutrition

Astaxanthin's role in sports nutrition has garnered attention due to its potential to enhance athletic performance:

  • Muscle Recovery : A double-blind study involving soccer players revealed that astaxanthin supplementation reduced muscle damage and inflammation after intense training sessions . This suggests that it may aid recovery by enhancing mitochondrial function and reducing oxidative stress during exercise.
  • Endurance Enhancement : Animal studies have shown that astaxanthin can delay exhaustion during physical activity, indicating potential benefits for endurance athletes .

Cognitive Function

Emerging research points to astaxanthin's neuroprotective effects:

  • Cognitive Improvement : Clinical studies have reported improvements in cognitive function among elderly participants taking astaxanthin supplements, particularly in areas such as memory and response time . This suggests its potential role in managing age-related cognitive decline.
  • Alzheimer's Disease : Research indicates that astaxanthin may help reduce oxidative stress markers associated with Alzheimer's disease, providing a possible avenue for therapeutic intervention .

Eye Health

Astaxanthin is also recognized for its applications in ocular health:

  • Protection Against Eye Disorders : Studies have highlighted its effectiveness in managing conditions like dry eye syndrome and age-related macular degeneration (AMD). It appears to enhance tear production and improve overall eye comfort .
  • Retinal Protection : Astaxanthin's ability to cross the blood-retinal barrier makes it a candidate for protecting retinal cells from oxidative damage, which is crucial in preventing degenerative eye diseases .

Aquaculture

In aquaculture, astaxanthin is vital for enhancing the color of fish and shellfish:

  • Color Enhancement : Astaxanthin is widely used in fish farming to impart the characteristic pink hue to salmonids and crustaceans, improving marketability while also contributing to the nutritional value of these products .

Data Summary Table

Application AreaKey FindingsReferences
Antioxidant PropertiesHigh antioxidant activity; used in food preservation ,
Skin HealthReduces wrinkles; improves moisture; protects against UV damage ,
Sports NutritionReduces muscle damage; enhances recovery; improves endurance ,
Cognitive FunctionImproves memory; reduces oxidative stress markers associated with Alzheimer's
Eye HealthIncreases tear production; protects against AMD ,
AquacultureEnhances color of fish; improves nutritional quality

Comparison with Similar Compounds

Similar Compounds

  • Beta-carotene
  • Lutein
  • Zeaxanthin
  • Canthaxanthin

Uniqueness

Astaxanthin is unique among carotenoids due to its superior antioxidant activity, which is attributed to its molecular structure that allows it to span cell membranes and provide protection both inside and outside the cell. Unlike beta-carotene, astaxanthin does not have pro-vitamin A activity, making it safer at higher doses .

Biological Activity

Astaxanthin, a carotenoid pigment predominantly found in marine organisms, is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and antiapoptotic effects. This article delves into the biological activity of astaxanthin (specifically the (9Z) isomer), highlighting research findings, case studies, and data tables that illustrate its health benefits and potential therapeutic applications.

Overview of Astaxanthin

Astaxanthin is a xanthophyll carotenoid that imparts a red-orange color to various marine species such as shrimp, salmon, and microalgae like Haematococcus pluvialis. Its unique molecular structure, which includes both hydroxyl and keto groups, enables it to effectively neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage .

Antioxidant Activity

Astaxanthin exhibits potent antioxidant properties by quenching singlet oxygen and scavenging free radicals. Research indicates that it can inhibit lipid peroxidation and enhance the activity of the body's antioxidant defense systems. A study showed that astaxanthin supplementation for three weeks significantly improved oxidative stress biomarkers in humans .

Table 1: Summary of Antioxidant Effects of Astaxanthin

Study TypeBiological EffectsModel/SubjectDoseReference
In vitroProtection against oxidative stressHepG2 cell line5-25 μg/ml for 24-48h
In vivoReduced lipid peroxidationSprague-Dawley rats25-75 mg/kg
Clinical TrialImproved oxidative stress biomarkersHealthy adults2-8 mg/day for 8 weeks

Anti-inflammatory Effects

Astaxanthin has been shown to modulate immune responses and reduce inflammation. It inhibits the production of pro-inflammatory cytokines and enhances natural killer cell activity. In clinical studies, astaxanthin supplementation led to decreased levels of C-reactive protein (CRP), a marker of inflammation .

Case Study: Immune Response Modulation
A randomized double-blind study involving young adult females demonstrated that astaxanthin supplementation not only reduced DNA damage markers but also enhanced lymphocyte proliferation and increased the expression of immune markers after eight weeks of treatment .

Anti-apoptotic Properties

Astaxanthin's ability to prevent apoptosis has been linked to its regulation of key apoptotic proteins. It activates survival pathways such as PI3K/AKT while inhibiting pro-apoptotic factors. This mechanism is particularly relevant in neuroprotection and cancer prevention. For instance, astaxanthin has been reported to reduce retinal ganglion cell death in models of diabetic retinopathy .

Table 2: Summary of Anti-apoptotic Effects of Astaxanthin

Study TypeBiological EffectsModel/SubjectDoseReference
In vitroInhibition of apoptosis in cancer cellsHeLa cells800 nM for 6-24h
In vivoNeuroprotectionDiabetic rats10 mg/kg

Cognitive Function Enhancement

Recent studies suggest that astaxanthin may also play a role in cognitive health. It has been shown to improve cognitive performance in animal models following traumatic brain injury, indicating its potential as a neuroprotective agent .

Properties

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19-,30-20+/t35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-QHKQXWLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113085-04-4
Record name Astaxanthin, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASTAXANTHIN, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDS4HHC19M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 9-cis-Astaxanthin compare to its all-trans counterpart in terms of antioxidant activity?

A: Studies show that 9-cis-Astaxanthin exhibits a higher antioxidant activity in vitro compared to all-trans-Astaxanthin. [, ] This difference in activity can be attributed to the molecule's bent shape, which might allow for better interaction with free radicals. [, , ]

Q2: Can you elaborate on the impact of light, heat, and metal ions on the stability and isomerization of Astaxanthin, particularly the formation of 9-cis-Astaxanthin?

A: Research indicates that environmental factors can significantly impact Astaxanthin stability and induce isomerization. Exposure to daylight and ultrasonic treatment tends to favor the formation of 9-cis-Astaxanthin from the all-trans form. [] Similarly, the presence of metal ions, specifically Cu(II) in ethanol, can catalyze the conversion of trans-Astaxanthin to its cis-isomers, with 9-cis-Astaxanthin being a major product. This isomerization is influenced by the incubation time and the ratio of Cu(II) to Astaxanthin. []

Q3: What analytical techniques are commonly employed to identify and quantify 9-cis-Astaxanthin in various matrices?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is widely used for analyzing 9-cis-Astaxanthin. Researchers employ reversed-phase HPLC with a C30 column and a gradient elution system to separate Astaxanthin esters and its isomers, including 9-cis-Astaxanthin. [, , , ] Photodiode Array Detection (PDA) helps identify and quantify different isomers based on their unique UV-visible spectral characteristics. [, , , ] Additionally, techniques like Gel Permeation Chromatography (GPC) are used for initial purification, followed by HPLC analysis. [] Mass Spectrometry (MS), coupled with HPLC or GC, provides accurate identification of Astaxanthin and its esters by determining their mass-to-charge ratios. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically microcoil NMR, allows for the unambiguous structural elucidation of Astaxanthin isomers, including 9-cis-Astaxanthin, even in complex mixtures. []

Q4: Are there any studies investigating the biological activities of 9-cis-Astaxanthin specifically?

A: While research on 9-cis-Astaxanthin's specific bioactivity is ongoing, its higher in vitro antioxidant capacity compared to all-trans-Astaxanthin [] highlights its potential health benefits. Further research is needed to explore its potential in various health conditions.

Q5: How do researchers isolate and purify 9-cis-Astaxanthin for further investigation?

A: 9-cis-Astaxanthin can be isolated and purified from natural sources or reaction mixtures using chromatographic techniques. Open Column Chromatography (OCC) is often employed as a preliminary purification step. [] Subsequently, more refined techniques like HPLC, utilizing C30 columns specifically designed to separate geometric isomers, are used to obtain high-purity 9-cis-Astaxanthin. [, , , ]

Q6: What is the significance of studying the geometrical isomers of Astaxanthin, like 9-cis-Astaxanthin?

A: Studying the different geometrical isomers of Astaxanthin is crucial because they can exhibit varying biological activities and bioavailability. [, , ] Understanding these differences is essential for developing effective astaxanthin-based products and for interpreting their effects in biological systems. For instance, 9-cis-Astaxanthin shows a higher antioxidant activity in vitro than the all-trans form, suggesting it might have a different mechanism of action or interact differently with biological targets. []

Q7: Are there any known methods to specifically increase the yield of 9-cis-Astaxanthin during extraction or production?

A: While research on targeted production of specific Astaxanthin isomers is ongoing, some studies suggest that manipulating environmental factors during cultivation can influence isomer ratios. For example, controlling light exposure and nutrient availability in Haematococcus pluvialis cultures could potentially enhance the production of desired isomers like 9-cis-Astaxanthin. []

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